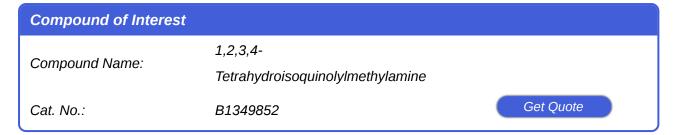


Application Notes and Protocols: Synthesis of THIQ-Peptide Conjugates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis, purification, and characterization of tetrahydroisoquinoline (THIQ) derivatives conjugated with peptides. The methodologies outlined are based on established solid-phase peptide synthesis (SPPS) techniques and are intended to serve as a guide for researchers developing novel peptide-based therapeutics.

Introduction

Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The conjugation of THIQ derivatives to peptides can enhance their therapeutic potential by improving target specificity, cellular uptake, and pharmacokinetic profiles.[4][5] 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a notable unnatural amino acid derivative of THIQ that is used in peptide and peptidomimetic design.[6] This document details a robust protocol for the synthesis of THIQ-peptide conjugates, their subsequent purification, and characterization.

Data Summary

The following tables summarize quantitative data from studies on THIQ-peptide conjugates, providing insights into their biological activity.



Table 1: Antimicrobial Activity of THIQ-Dipeptide Conjugates[7]

Compoun d	Peptide Sequence	MIC (μM) vs. E. coli	MIC (µM) vs. P. aerugino sa	MIC (μM) vs. S. aureus	MIC (μM) vs. S. pyogenes	MIC (μM) vs. A. niger
7a	THIQ-Gly- Lys	>332	>664	>830	>315	>1661
7b	THIQ-Ala- Lys	166	>664	>830	>315	>1661
7c	THIQ-His- Lys	33.2	166	498	315	265
7d	THIQ-Trp- Lys	>332	>664	>830	>315	>1661
7e	THIQ-Arg- Lys	166	83	>830	315	>1661
7f	THIQ-Pro- Lys	>332	>664	>830	>315	>1661
7g	THIQ-Ser- Lys	>332	>664	>830	>315	166
7h	THIQ-Thr- Lys	166	>664	>830	>315	>1661
7i	THIQ-Val- Lys	>332	>664	>830	>315	>1661
Ampicillin	-	332	332	830	315	-
Nystatin	-	-	-	-	-	332

Table 2: VEGFR-2 Kinase Inhibition and Antioxidant Activity[4]



Compound	VEGFR-2 IC₅₀ (nM)	DPPH IC50 (μM)
BenTic(F)	47.94	52.19 ± 0.36
Pazopanib	123.5	-

Experimental Protocols Protocol 1: Solid-Phase Synthesis of THIQ-Peptide Conjugates

This protocol is based on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7][8]

Materials:

- · Fmoc-protected amino acids
- Rink Amide resin or pre-loaded Wang resin[9]
- THIQ-3-carboxylic acid
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[9]
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[7]
- Washing solvent: DMF, DCM (Dichloromethane)
- Cleavage cocktail: Trifluoroacetic acid (TFA):Triisopropylsilane (TIS):Water (e.g., 95:2.5:2.5 or 80:10:10)[7]
- Precipitation solvent: Cold diethyl ether[9]
- Solid-phase synthesis vessel
- Shaker

Procedure:



- Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
 - Add DIPEA (N,N-Diisopropylethylamine) (6 eq.) to the solution and pre-activate for 2 minutes.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
 - Monitor the coupling reaction using a Kaiser test.[7] If the test is positive (blue beads),
 repeat the coupling step.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
- THIQ Derivative Coupling:
 - After the final amino acid has been coupled and deprotected, couple the THIQ-3carboxylic acid using the same procedure as for the amino acids.



- Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal THIQ derivative as described in step 2.
- Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol. Dry
 the resin under vacuum.
- · Cleavage and Deprotection:
 - Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of THIQ-Peptide Conjugates

Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Materials:

- Crude THIQ-peptide conjugate
- RP-HPLC system with a C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

 Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).



- Filter the solution to remove any particulates.
- Inject the solution onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution at 220 nm and 280 nm.
- Collect the fractions containing the purified peptide.
- Confirm the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3: Characterization of THIQ-Peptide Conjugates

The identity and purity of the synthesized conjugates should be confirmed using mass spectrometry and NMR spectroscopy.[7][11]

Mass Spectrometry (MS):

- Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze according to the instrument's standard operating procedure.
- Expected Outcome: The observed molecular weight should match the calculated molecular weight of the THIQ-peptide conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

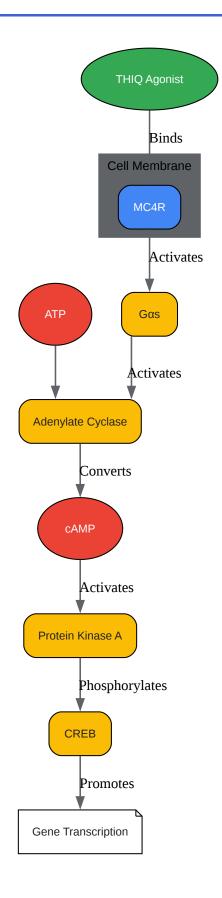
- Technique: ¹H NMR and ¹³C NMR.
- Procedure: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra.
- Expected Outcome: The NMR spectra should be consistent with the structure of the synthesized conjugate, showing characteristic peaks for both the THIQ moiety and the



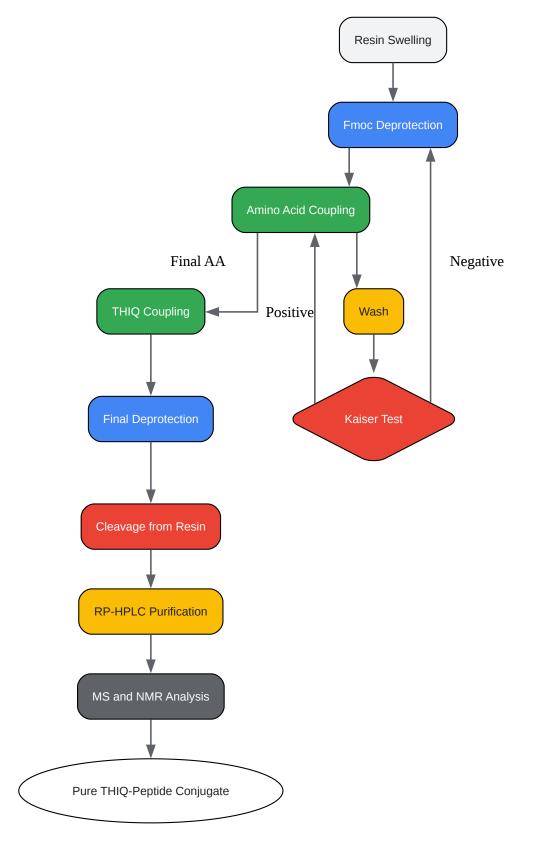
peptide backbone and side chains.

Visualizations Signaling Pathway









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